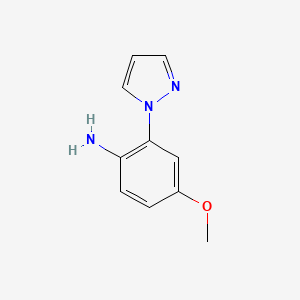

Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-

Description

Contextual Significance of Substituted Anilines and Pyrazole (B372694) Derivatives in Chemical Research

Substituted anilines are a fundamental class of compounds in organic chemistry, serving as crucial building blocks and intermediates in the synthesis of a vast array of more complex molecules. nih.gov Their utility spans numerous industrial and academic research areas, including the manufacturing of dyes, polymers, and agrochemicals. In medicinal chemistry, the aniline (B41778) scaffold is a key component in many pharmaceutical agents. mdpi.com The nature and position of the substituents on the aniline ring can significantly influence the molecule's physical, chemical, and biological properties.

Pyrazole derivatives are another class of heterocyclic compounds that have garnered significant attention in various scientific domains. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a wide range of biologically active molecules, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comresearchgate.net The versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. The combination of a substituted aniline and a pyrazole moiety within a single molecule, as seen in Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, represents a strategy to create novel chemical entities with potentially unique properties.

Overview of Methodological Approaches in Novel Organic Compound Investigations

The investigation of a novel organic compound like Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- typically follows a structured methodological approach. The initial step is the synthesis of the compound. For a molecule with this structure, a plausible synthetic route could involve the coupling of a suitably substituted aniline precursor with a pyrazole-containing reagent. Various synthetic strategies are employed in organic chemistry to achieve such transformations, often involving transition-metal-catalyzed cross-coupling reactions.

Following a successful synthesis, the next critical phase is the purification and characterization of the new compound. Techniques such as column chromatography are used for purification. The verification of the compound's structure and purity is accomplished through a combination of spectroscopic methods. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon-hydrogen framework of the molecule.

Infrared (IR) spectroscopy: To identify the functional groups present.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Once a novel compound has been synthesized and characterized, its potential applications are explored. This can involve screening for biological activity, investigating its material properties, or using it as a building block for the synthesis of other complex molecules. Computational methods are also increasingly used to predict the properties and potential activities of new compounds before their synthesis, guiding the research process. nih.gov

Due to the limited availability of specific experimental data for Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, detailed data tables on its properties and research findings cannot be presented at this time. The information provided above is based on the well-established significance of its structural components and the general scientific methodologies used for the investigation of new organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-3-4-9(11)10(7-8)13-6-2-5-12-13/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRRZYCEBNRLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzenamine, 4 Methoxy 2 1h Pyrazol 1 Yl

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- (I) reveals several potential pathways for its construction. The primary strategic bond disconnections involve the C-N bond linking the pyrazole (B372694) ring to the benzenamine core and the bonds within the pyrazole ring itself.

Strategy A: C(aryl)-N(pyrazolyl) Bond Disconnection

This approach disconnects the molecule into a pyrazole synthon and a functionalized benzenamine derivative. This leads to two key precursors: pyrazole (II) and a 2-substituted-4-methoxyaniline (III), where 'X' represents a suitable leaving group such as a halogen (Br, I) or a boronic acid derivative for cross-coupling reactions. This strategy relies on well-established cross-coupling methodologies.

Strategy B: Pyrazole Ring Formation (N-N and C-N/C-C Bond Disconnections)

This alternative strategy involves constructing the pyrazole ring directly onto the benzenamine scaffold. Disconnecting the pyrazole ring according to the principles of the Knorr pyrazole synthesis leads to a hydrazine (B178648) precursor, specifically (2-amino-5-methoxyphenyl)hydrazine (IV), and a three-carbon dielectrophilic component (V), such as malondialdehyde or its synthetic equivalent. This pathway focuses on the cyclocondensation reaction as the key ring-forming step.

| Strategy | Bond Disconnected | Key Precursors | Synthetic Approach |

| A | C(aryl)-N(pyrazolyl) | Pyrazole and 2-substituted-4-methoxyaniline | C-N Cross-Coupling (e.g., Ullmann, Buchwald-Hartwig) |

| B | Pyrazole Ring Bonds | (2-amino-5-methoxyphenyl)hydrazine and a 1,3-dielectrophile | Cyclocondensation (e.g., Knorr Pyrazole Synthesis) |

Synthesis of Key Precursors and Intermediates

The success of either synthetic strategy hinges on the efficient preparation of key precursors.

Synthesis of 2-Substituted-4-methoxyaniline Derivatives (Precursor III Type): The starting material for these intermediates is typically the commercially available 4-methoxyaniline (p-anisidine).

4-Methoxy-2-nitroaniline: Nitration of acetanisidide (the acetyl-protected form of p-anisidine) followed by hydrolysis affords 4-methoxy-2-nitroaniline. The acetyl group serves to protect the amine and direct the nitration to the ortho position.

2-Bromo-4-methoxyaniline (B1279053): Direct bromination of 4-methoxyaniline can lead to a mixture of products. A more controlled approach involves the bromination of the N-acetylated derivative, followed by deprotection.

Synthesis of (2-amino-5-methoxyphenyl)hydrazine (Precursor IV): This critical intermediate for the cyclocondensation strategy can be synthesized from 4-methoxy-2-nitroaniline. The process involves:

Diazotization of the aromatic amine group of 4-methoxy-2-nitroaniline.

Reduction of the resulting diazonium salt (e.g., with sodium sulfite (B76179) or tin(II) chloride) to form the corresponding hydrazine, (5-methoxy-2-nitrophenyl)hydrazine.

Selective reduction of the nitro group to an amine, yielding the target (2-amino-5-methoxyphenyl)hydrazine. Care must be taken to choose a reducing agent that does not cleave the N-N bond of the hydrazine.

Regioselective Functionalization of the Benzenamine Core

Achieving regioselective functionalization at the C-2 position of the 4-methoxyaniline core is a significant synthetic challenge. The powerful ortho, para-directing nature of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups makes precise substitution difficult. The para-position is occupied, directing electrophilic substitution to the positions ortho to the activating groups (C2, C3, C5, C6).

The strong activation by the amino group often necessitates the use of a protecting group, such as an acetyl group, to moderate its reactivity and improve regioselectivity. For instance, in the synthesis of 2-bromo-4-methoxyaniline, the N-acetyl group directs bromination primarily to the C-2 position due to steric hindrance and electronic effects. Base-controlled metalation strategies can also be employed for regioselective functionalization, where specific metal amides can direct deprotonation to a particular position on the aromatic ring, which is then trapped by an electrophile. nih.gov

Methodologies for the Introduction of the Pyrazole Moiety

The formation of the pyrazole ring or its attachment to the aniline (B41778) core is the central step in the synthesis of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-.

Cycloaddition Strategies

The [3+2] cycloaddition is a powerful method for constructing five-membered rings like pyrazole. organic-chemistry.org This typically involves the reaction of a 1,3-dipole with a dipolarophile. rsc.orgnih.gov

Reaction of Diazo Compounds with Alkynes: A potential, though less direct, route could involve a 2-ethynyl-4-methoxyaniline (B13893735) derivative reacting with a diazo compound, such as diazomethane. The regioselectivity of such cycloadditions can often be an issue.

Reaction of Nitrile Imines with Alkenes: An alternative cycloaddition involves generating a nitrile imine from a hydrazonoyl halide, which then reacts with an alkene. nih.gov For the target molecule, this would require a more complex, multi-step pathway to assemble the necessary precursors.

While powerful, cycloaddition strategies for this specific target are often more complex than condensation approaches due to the challenges in preparing the required functionalized precursors.

Condensation Reactions

Condensation reactions are the most traditional and often most direct methods for pyrazole synthesis. britannica.com The Knorr synthesis and its variations are paramount. nih.govmdpi.com

Knorr Pyrazole Synthesis: This method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the target molecule, the key reaction would be between (2-amino-5-methoxyphenyl)hydrazine (IV) and a C3-dielectrophile (V).

| C3-Dielectrophile Reagent | Resulting Pyrazole | Notes |

| Malondialdehyde | Unsubstituted Pyrazole | Reagent can be unstable; often generated in situ. |

| 1,1,3,3-Tetramethoxypropane | Unsubstituted Pyrazole | A stable precursor to malondialdehyde, releases it under acidic conditions. |

| β-Ketoaldehydes/ketones | Substituted Pyrazole | Allows for the introduction of substituents on the pyrazole ring. |

The reaction proceeds via initial formation of a hydrazone, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring. This method is highly effective and generally provides good yields.

Exploration of Catalytic Systems in Synthetic Pathways

Modern synthetic chemistry heavily relies on catalytic systems to improve efficiency, selectivity, and reaction conditions.

C-N Cross-Coupling Reactions: If pursuing Strategy A, the coupling of pyrazole with 2-bromo-4-methoxyaniline would likely employ a catalyst.

Ullmann Condensation: This classic reaction typically uses a copper catalyst, often in the form of Cu(I) salts like CuI, along with a base and a high-boiling point solvent.

Buchwald-Hartwig Amination: A more modern and often milder alternative uses palladium catalysts with specialized phosphine (B1218219) ligands (e.g., Xantphos, BINAP) and a base. This method generally offers a broader substrate scope and better functional group tolerance.

Catalysis in Pyrazole Ring Formation: While many condensation reactions for pyrazole synthesis proceed under acidic or basic conditions without a metal catalyst rjptonline.org, certain catalytic systems have been developed to improve yields and selectivity. mdpi.comrsc.org For instance, multicomponent reactions to form pyrazoles can be catalyzed by agents like L-proline or various metal complexes. nih.gov Rhodium catalysts have been used in three-component reactions involving enaminones, hydrazines, and alkynes to construct pyrazole rings with subsequent C-H activation. rsc.org

The choice of catalyst is critical and depends on the specific synthetic route chosen. For the synthesis of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, palladium-catalyzed C-N coupling represents a highly viable and efficient approach.

| Catalytic System | Reaction Type | Typical Catalyst | Key Advantages |

| Buchwald-Hartwig | C-N Cross-Coupling | Pd(OAc)₂ / Phosphine Ligand | Mild conditions, high yields, broad scope |

| Ullmann Condensation | C-N Cross-Coupling | CuI / Ligand (e.g., L-proline) | Cost-effective metal catalyst |

| Multicomponent Rxn | Pyrazole Formation | L-proline, Rh(III) complexes | Reaction efficiency, step economy |

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize the yield and purity of the final product. For the synthesis of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, which can be envisioned through a copper-catalyzed N-arylation of 1H-pyrazole with a suitable 2-halo-4-methoxyaniline derivative (Ullmann condensation) or the coupling of a 4-methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid with an amine source (Chan-Lam coupling), several parameters must be carefully controlled.

Catalyst System: The choice of the copper source and ligand is paramount. Copper(I) iodide (CuI) is a commonly used catalyst for N-arylation of nitrogen heterocycles. organic-chemistry.orgacs.org The addition of a ligand, typically a diamine such as 1,2-ethanediamine or N,N'-dimethylethylenediamine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the catalytic cycle. organic-chemistry.orgacs.org

Base and Solvent: The selection of an appropriate base and solvent system is crucial. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often employed to facilitate the deprotonation of the pyrazole nitrogen. The choice of solvent can influence the solubility of the reactants and the reaction temperature. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used in Ullmann-type reactions.

The following interactive data table provides a summary of optimized conditions for the copper-catalyzed N-arylation of pyrazoles with aryl halides from literature, which can serve as a starting point for the synthesis of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | CuI (5) | 1,2-Ethanediamine (20) | K2CO3 | Dioxane | 110 | 24 | 95 |

| 2 | Bromobenzene | CuI (10) | N,N'-Dimethylethylenediamine (20) | K3PO4 | Toluene | 110 | 24 | 85 |

| 3 | 4-Iodoanisole | CuI (5) | 1,10-Phenanthroline (10) | Cs2CO3 | DMF | 100 | 12 | 92 |

| 4 | 2-Bromotoluene | CuI (10) | L-Proline (20) | K2CO3 | DMSO | 90 | 36 | 78 |

This data is compiled from analogous reactions and serves as a guideline for optimization.

In-depth Spectroscopic and Structural Characterization of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-

Following a comprehensive search of available scientific literature and spectral databases, specific experimental data for the compound Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is not available. Consequently, a detailed, data-driven article focusing solely on the spectroscopic and structural characterization of this specific molecule cannot be generated at this time.

The requested in-depth analysis requires specific experimental findings for each of the outlined sections, including:

In Depth Spectroscopic and Structural Characterization of Benzenamine, 4 Methoxy 2 1h Pyrazol 1 Yl

X-ray Crystallography for Solid-State Molecular Geometry and Conformation:No crystallographic data, which would provide precise bond lengths, bond angles, and the overall three-dimensional structure in the solid state, has been reported for this compound.

To provide the requested article, the synthesis and subsequent detailed spectroscopic and crystallographic analysis of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- would need to be performed and the resulting data published.

Lack of Chiroptical Data for Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-

A thorough review of scientific literature reveals no available data on the chiroptical properties of the compound Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-. Consequently, a stereochemical analysis based on techniques such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) cannot be provided at this time.

Chiroptical spectroscopy is a critical tool for the analysis of chiral molecules, which are compounds that are non-superimposable on their mirror images. Techniques like ECD and ORD measure the differential absorption and rotation of circularly polarized light, respectively, providing unique spectral signatures that can elucidate the three-dimensional arrangement of atoms in a molecule, known as its absolute configuration.

For a chiroptical analysis to be applicable, a compound must possess a chiral center or exhibit axial, planar, or helical chirality. Based on the chemical structure of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, it does not inherently possess a stereogenic center. The molecule is achiral unless a source of chirality is introduced, for instance, through the formation of atropisomers due to restricted rotation around a single bond. However, there is no information in the current body of scientific literature to suggest that this compound exhibits such properties or that any stereochemical analysis has been performed.

Detailed searches for research findings, spectroscopic data, and stereochemical studies related to Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- have not yielded any relevant results. The absence of such data in scholarly articles and chemical databases indicates that the chiroptical properties of this specific molecule have likely not been investigated or reported.

Therefore, the generation of a data table or a detailed discussion for the chiroptical spectroscopy of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is not possible.

Computational and Theoretical Investigations of Benzenamine, 4 Methoxy 2 1h Pyrazol 1 Yl

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide a foundational understanding of the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular structure and electronic properties of complex organic molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are utilized to optimize the geometry of benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-. These studies reveal the most stable arrangement of the atoms by finding the minimum energy conformation.

Table 1: Predicted Geometrical Parameters of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- using DFT (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| C-N (amine) bond length | ~1.39 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| C-N (pyrazole) bond length | ~1.38 Å |

| Dihedral angle (Benzene-Pyrazole) | ~20-30° |

Note: These are representative values and can vary slightly with the level of theory and basis set used.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum chemical methods also contribute to understanding the molecule. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory but are computationally more demanding. These methods can be used to refine the geometric and electronic parameters obtained from DFT.

Semi-empirical methods, on the other hand, offer a faster computational approach by incorporating some experimental parameters. While less accurate than DFT and ab initio methods, they can be useful for preliminary conformational searches and for studying large molecular systems.

Conformational Analysis and Energy Minimization

The presence of rotatable single bonds in benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, particularly the C-N bond connecting the pyrazole (B372694) ring to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group, allows for different spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

Energy minimization calculations, typically performed using DFT, systematically explore different conformations by rotating these bonds and calculating the corresponding energy. The results often indicate that the most stable conformation is one that minimizes steric hindrance between the substituent groups while maximizing favorable electronic interactions, such as conjugation.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom of the amino group and the methoxy group. The LUMO is likely to be distributed over the pyrazole ring and the benzene ring, indicating that these are the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-

| Orbital | Energy (eV) |

| HOMO | ~ -5.5 eV |

| LUMO | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Note: These values are estimations based on similar pyrazole derivatives and can be refined by specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are regions of positive and negative electrostatic potential, respectively. nih.gov

In the MEP map of benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, the regions of negative potential (typically colored red or yellow) are expected to be located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group, indicating these as sites for electrophilic attack. researchgate.net Regions of positive potential (colored blue) are likely to be found around the hydrogen atoms of the amino group, suggesting these are potential sites for nucleophilic interactions. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can also predict the spectroscopic signatures of a molecule, which are essential for its experimental characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like GIAO (Gauge-Including Atomic Orbital). The predicted chemical shifts are compared with experimental data to confirm the molecular structure. For benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, the protons on the aromatic rings and the methoxy group will have characteristic chemical shifts that can be predicted.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be correlated with the functional groups present. mdpi.com Key predicted vibrational bands for this molecule would include N-H stretching of the amine, C-H stretching of the aromatic rings and methyl group, C-O stretching of the methoxy group, and C=N and C=C stretching of the pyrazole and benzene rings.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. The predicted spectrum can provide information about the electronic structure and conjugation within the molecule. The main electronic transitions are expected to be of the π → π* and n → π* type, originating from the aromatic rings and the heteroatoms.

Table 3: Predicted Spectroscopic Data for Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-

| Spectroscopy | Predicted Feature | Wavenumber/Wavelength |

| ¹H NMR | Aromatic Protons | 6.5 - 8.0 ppm |

| Methoxy Protons | 3.8 - 4.0 ppm | |

| Amine Proton | 4.0 - 5.0 ppm | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C-H (aromatic) Stretch | 3000 - 3100 cm⁻¹ | |

| C-O Stretch | 1200 - 1300 cm⁻¹ | |

| UV-Vis | π → π* Transition | ~250 - 350 nm |

Note: These are general ranges and the exact values depend on the specific molecular environment and solvent.

Theoretical Assessment of Aromaticity and Electron Delocalization

The aromaticity of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is a complex interplay between the benzene and pyrazole rings. Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are employed to quantify the aromatic character of these cyclic systems. NICS calculations, for instance, predict the magnetic shielding at the center of a ring; a negative value is indicative of aromaticity.

Electron delocalization, a key feature of aromatic systems, is extensively studied using methods like Natural Bond Orbital (NBO) analysis. This analysis provides a detailed picture of charge transfer and orbital interactions. In Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, significant delocalization is expected from the nitrogen lone pairs of the amine and pyrazole moieties into the π-system of the benzene ring. The methoxy group, being an electron-donating group, further contributes to this electron delocalization.

The distribution of electron density and the molecular electrostatic potential (MEP) surface are also critical in understanding the molecule's reactivity. The MEP map can highlight the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the pyrazole and amine groups, along with the oxygen of the methoxy group, are expected to be regions of high electron density.

| Parameter | Benzene Ring | Pyrazole Ring |

|---|---|---|

| NICS(0) (ppm) | Data not available | Data not available |

| HOMA Index | Data not available | Data not available |

NICS(0) refers to the Nucleus-Independent Chemical Shift calculated at the ring center. The HOMA (Harmonic Oscillator Model of Aromaticity) index is another quantitative measure of aromaticity.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The specific arrangement of functional groups in Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- allows for the possibility of various intramolecular interactions that can significantly influence its conformation and properties.

Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the hydrogen atom of the amine group (-NH2) and one of the nitrogen atoms of the adjacent pyrazole ring. The existence and strength of such a bond can be investigated computationally by analyzing the distance between the hydrogen donor and acceptor atoms, the bond angle, and the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM) analysis.

π-Stacking: While less common for intramolecular interactions in a molecule of this size, the relative orientation of the benzene and pyrazole rings could lead to π-π interactions. The planarity and rotational barrier between the two rings can be assessed through computational methods to determine the most stable conformation and whether it facilitates π-stacking.

These non-covalent interactions play a crucial role in determining the three-dimensional structure of the molecule, which in turn affects its biological activity and material properties.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Intramolecular H-Bond | N-H (Amine) | N (Pyrazole) | Data not available | Data not available |

The table outlines potential intramolecular hydrogen bonding. The existence and geometry of such bonds are typically confirmed through computational analysis.

Chemical Reactivity and Transformation Pathways of Benzenamine, 4 Methoxy 2 1h Pyrazol 1 Yl

Electrophilic Aromatic Substitution Reactions on the Benzenamine Ring

The benzenamine ring in Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The amino group is a powerful activating group, directing electrophiles to its ortho and para positions. Similarly, the methoxy group also directs ortho and para. In this specific molecule, the positions ortho to the amino group are position 3 and position 5. The position para to the amino group is occupied by the methoxy group. The positions ortho to the methoxy group are position 3 and position 5. The position para to the methoxy group is occupied by the amino group.

Considering the steric hindrance posed by the adjacent pyrazole (B372694) group at position 2, electrophilic attack is most likely to occur at position 5, which is ortho to the amino group and meta to the pyrazole substituent. Position 3 is sterically hindered and electronically influenced by the adjacent pyrazole ring.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination of anilines typically proceeds readily, often leading to poly-substituted products if not carefully controlled. To achieve mono-substitution, protection of the amino group, for example by acetylation, is often necessary. Nitration of anilines can be complex as the amino group is susceptible to oxidation. Therefore, protection of the amino group is also a common strategy before nitration.

The pyrazole ring itself is also susceptible to electrophilic substitution, typically at the C4 position. However, the highly activated nature of the benzenamine ring suggests that substitution on the benzene (B151609) ring will be the predominant pathway under most electrophilic conditions.

Nucleophilic Reactivity of the Pyrazole Nitrogen and Amino Group

The nucleophilicity of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- resides in two primary locations: the nitrogen atoms of the pyrazole ring and the exocyclic amino group.

The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is part of the aromatic system and its lone pair is delocalized, making it less nucleophilic. The N2 nitrogen, however, has a lone pair in an sp2 hybrid orbital in the plane of the ring, making it more available for nucleophilic attack. This nitrogen can be alkylated or acylated under appropriate conditions.

The amino group (-NH2) on the benzenamine ring is a primary amine and exhibits typical nucleophilic character. It can readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and aldehydes or ketones (to form imines). For instance, it can undergo N-alkylation, N-acylation, and reductive amination. The reactivity of the amino group can be modulated by the electronic effects of the substituents on the aromatic ring.

Functional Group Transformations of the Amino and Methoxy Groups

The amino and methoxy groups of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- can undergo a variety of functional group transformations, further expanding its synthetic utility.

The primary amino group can be converted into a wide range of other functional groups. Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt. nih.gov This intermediate is highly versatile and can be subjected to a plethora of subsequent reactions, including Sandmeyer reactions (to introduce halides, cyano, or hydroxyl groups), Schiemann reactions (to introduce fluorine), and coupling reactions to form azo dyes. globalresearchonline.net Furthermore, the amino group can be transformed into amides, sulfonamides, and other nitrogen-containing functionalities through reactions with corresponding electrophiles.

The methoxy group (-OCH3) is generally a robust functional group. However, it can be cleaved to the corresponding phenol (B47542) under harsh conditions, typically using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). nih.gov This demethylation reaction provides access to the corresponding phenolic derivative, which can then be further functionalized at the hydroxyl group.

| Functional Group | Transformation | Reagents and Conditions | Product Type |

| Amino (-NH2) | Diazotization | NaNO2, HCl, 0-5 °C | Diazonium Salt |

| Amino (-NH2) | Acylation | Acyl chloride, pyridine | Amide |

| Amino (-NH2) | Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Methoxy (-OCH3) | Demethylation | HBr or BBr3 | Phenol |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is influenced by the presence of both the aniline (B41778) and pyrazole moieties.

The aniline portion of the molecule is susceptible to oxidation. Oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and polymeric materials (polyaniline), depending on the oxidant and reaction conditions. nih.gov Strong oxidizing agents can lead to complex mixtures and degradation of the molecule. In some biological contexts, aniline derivatives can be oxidized by enzymes like cytochrome P-450. nih.gov

Conversely, the pyrazole ring is generally stable towards oxidation, although C-alkyl side chains on a pyrazole ring can be oxidized to carboxylic acids under strong oxidizing conditions. globalresearchonline.net

Reduction reactions are also relevant, particularly in the synthesis of this compound. The precursor to Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is often the corresponding nitrobenzene (B124822) derivative, 4-methoxy-2-nitro-1-(1H-pyrazol-1-yl)benzene. The reduction of the nitro group to the primary amine is a crucial synthetic step and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H2 and a metal catalyst like Pd/C, PtO2, or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with metal hydrides. researchgate.netresearchgate.netnih.gov The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule.

| Reaction Type | Substrate Moiety | Common Reagents | Potential Products |

| Oxidation | Aniline | Strong oxidizing agents (e.g., KMnO4, H2O2) | Complex mixtures, polymeric materials |

| Reduction | Nitrobenzene (precursor) | H2/Pd/C, Sn/HCl, Fe/HCl | Aniline |

Metal-Catalyzed Cross-Coupling Reactions at Diverse Positions

Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- and its derivatives are excellent candidates for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The positions on both the benzenamine and pyrazole rings can be functionalized to participate in these reactions.

To participate in cross-coupling reactions, the molecule typically needs to be functionalized with a halide (e.g., Br, I) or a triflate group. For example, a bromo or iodo substituent could be introduced onto the benzenamine ring via electrophilic halogenation (after protection of the amino group). This halogenated derivative can then undergo various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of a halo-substituted derivative with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, introducing a new aryl, heteroaryl, or alkyl group. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling a halo-substituted derivative with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orgnih.gov This would allow for the introduction of a secondary or tertiary amino group.

The pyrazole ring can also be a site for cross-coupling reactions. For instance, a halogen atom at the C4 position of the pyrazole ring can participate in similar palladium- or copper-catalyzed coupling reactions. semanticscholar.orgmdpi.com

| Coupling Reaction | Substrate Requirement | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Halide or Triflate | Boronic acid/ester | Pd catalyst, base | C-C |

| Buchwald-Hartwig | Halide or Triflate | Amine | Pd catalyst, ligand, base | C-N |

Investigation of Acid-Base Properties and Prototropic Equilibria

The acid-base properties of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- are determined by the presence of the basic amino group and the pyrazole ring, which has both acidic and basic character.

The amino group on the benzene ring is basic due to the lone pair of electrons on the nitrogen atom. It can be protonated by acids to form an anilinium ion. The basicity of the amino group is influenced by the electronic effects of the other substituents on the ring. The electron-donating methoxy group slightly increases the basicity of the amino group.

The pyrazole ring exhibits both weak basicity and weak acidity. The N2 nitrogen atom of the pyrazole ring has a lone pair of electrons that can be protonated, making the pyrazole ring a weak base. The N-H proton of the pyrazole ring is weakly acidic and can be removed by a strong base. Pyrazole itself has a pKa of about 2.5 for the protonated form and about 14.2 for the N-H proton. nih.gov The substituents on the pyrazole and the attached benzenamine ring will influence these pKa values.

Cyclization and Rearrangement Reactions

The structure of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- offers possibilities for intramolecular cyclization reactions, leading to the formation of more complex heterocyclic systems. These reactions often involve the amino group and a suitably positioned reactive group.

For instance, if a reactive functional group is introduced at the C3 position of the pyrazole ring or at the ortho position to the pyrazole on the benzene ring, intramolecular cyclization involving the amino group could be envisioned. Such cyclizations can lead to the formation of fused ring systems, such as pyrazoloquinolines. researchgate.net The specific conditions for such cyclizations would depend on the nature of the reacting functional groups.

Mechanistic Elucidation of Reactions Involving Benzenamine, 4 Methoxy 2 1h Pyrazol 1 Yl

Kinetic Studies and Determination of Rate Laws

Kinetic studies are foundational to understanding reaction mechanisms, as they provide quantitative data on how reaction rates respond to changes in reactant concentrations. For reactions involving Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, the rate law, which is a mathematical expression of the reaction rate as a function of concentration, would be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. khanacademy.org

A common reaction for anilines is electrophilic aromatic substitution. Given the presence of the strongly activating methoxy (B1213986) and amino groups, as well as the pyrazolyl substituent, electrophilic substitution on the benzene (B151609) ring is expected to be a facile process. byjus.com For a hypothetical bromination reaction, the rate law would likely be determined by monitoring the disappearance of the starting material or the appearance of the product over time under various initial concentrations of the aniline (B41778) derivative and the brominating agent (e.g., Br₂).

The expected rate law for such a reaction would likely be:

Rate = k [Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-]m[Electrophile]n

The following interactive table presents hypothetical data from a kinetic study on the bromination of a related substituted aniline, illustrating how the reaction orders would be determined.

| Experiment | [Substituted Aniline] (M) | [Br₂] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻³ |

From this data, it can be deduced that the reaction is first order with respect to both the substituted aniline and bromine.

Identification and Characterization of Reaction Intermediates

The identification of transient species, or reaction intermediates, is crucial for mapping out a reaction pathway. For reactions of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, various spectroscopic and trapping techniques could be employed to detect and characterize these fleeting molecules.

In electrophilic aromatic substitution reactions, a key intermediate is the sigma complex, also known as a benzenium ion. libretexts.org This is a carbocation formed by the attack of the electrophile on the aromatic ring. For the target molecule, the positive charge in the sigma complex would be stabilized by resonance delocalization, particularly by the electron-donating methoxy and amino groups.

In oxidation reactions, which are common for anilines, radical cations are often formed as intermediates. researchgate.net These species could be detected using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. For instance, the one-electron oxidation of the aniline nitrogen would lead to a radical cation that could be further stabilized by the electron-rich aromatic system.

Trapping experiments can also provide evidence for the existence of certain intermediates. For example, in a reaction suspected of proceeding through a diazonium salt intermediate, the addition of a coupling partner could lead to the formation of a stable azo dye, thus "trapping" the diazonium ion. chemistrysteps.com

Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools for investigating the energetics and structures of transition states, which are the high-energy species that exist at the peak of the reaction energy profile. Density Functional Theory (DFT) is a commonly used method for such analyses. nih.govresearchgate.net

For a given reaction of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, computational methods could be used to model the potential energy surface, locating the transition state structures connecting reactants, intermediates, and products. The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the experimentally determined reaction rate.

For example, in an electrophilic aromatic substitution reaction, computational analysis could be used to compare the activation energies for substitution at different positions on the benzene ring, thereby predicting the regioselectivity of the reaction. The electron-donating nature of the methoxy and amino groups, and the electronic properties of the pyrazolyl group, would be key factors in determining the most favorable transition state. nih.gov

The following table shows hypothetical calculated activation energies for the nitration of a substituted aniline at different positions, illustrating how computational methods can predict regioselectivity.

| Position of Substitution | Calculated Activation Energy (kcal/mol) |

| ortho to -NH₂ | 15.2 |

| meta to -NH₂ | 25.8 |

| para to -NH₂ | 14.5 |

These hypothetical results suggest that the para and ortho positions are significantly more reactive than the meta position, which is consistent with the directing effects of the amino group.

Isotope Labeling Experiments for Pathway Tracing

Isotope labeling is a powerful experimental technique for tracing the fate of atoms throughout a chemical reaction. ias.ac.in By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of that atom in the products and intermediates can be determined using techniques like Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

For reactions involving Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, several isotope labeling experiments could be envisioned. For example, to confirm the mechanism of a reaction involving the pyrazole (B372694) ring, one could synthesize the starting material with a ¹⁵N-labeled pyrazole. The position of the ¹⁵N in the final product would provide direct evidence for the involvement of the pyrazole nitrogen atoms in the reaction. researchgate.net

Another common application is the determination of kinetic isotope effects (KIEs). By measuring the reaction rates of the isotopically labeled and unlabeled reactants, one can gain insight into bond-breaking or bond-forming steps at the labeled position in the rate-determining step of the reaction. For instance, a significant primary KIE upon deuteration of the N-H bond of the aniline would suggest that this bond is broken in the rate-determining step. researchgate.net

Hammett and Taft Equation Correlations for Substituent Effects

The Hammett and Taft equations are linear free-energy relationships that quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. The Hammett equation, in particular, is highly relevant for understanding reactions of substituted anilines. wikipedia.org

The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the reaction of the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which is characteristic of the reaction type). wikipedia.org

A Hammett plot of log(k/k₀) versus σ for a series of reactions with different substituents on the aniline ring of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- (though this would require synthesizing a series of derivatives) would provide valuable mechanistic information. The sign and magnitude of ρ indicate the nature of the transition state. A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state. Conversely, a positive ρ value indicates that electron-withdrawing groups accelerate the reaction, implying the development of negative charge. cdnsciencepub.com

The following table provides Hammett σ constants for substituents relevant to the parent compound.

| Substituent | σ (para) | σ (meta) |

| -OCH₃ | -0.27 | 0.12 |

| -NH₂ | -0.66 | -0.16 |

| -pyrazolyl | (variable) | (variable) |

The electronic effect of the pyrazolyl group is more complex and can be either electron-donating or electron-withdrawing depending on the point of attachment and the reaction conditions.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction rates and mechanisms. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as polarity, hydrogen bonding, and Lewis acidity/basicity.

For reactions of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, solvent effects would be particularly important in reactions where charged intermediates or transition states are involved. For example, in a reaction that proceeds through a polar transition state, a more polar solvent would be expected to stabilize the transition state more than the reactants, thus increasing the reaction rate.

The diazotization of anilines is a classic example where solvent effects are significant. The reaction involves a series of equilibria and the formation of charged intermediates, and the rates can vary significantly with changes in solvent polarity and acidity. acs.orgnih.gov For instance, in less polar solvents, the formation of the N-nitrosoamine intermediate can become the rate-determining step.

The hydrogen-bonding capability of the solvent can also play a crucial role. Protic solvents could solvate the lone pair of electrons on the aniline nitrogen, potentially affecting its nucleophilicity. Conversely, in some cases, hydrogen bonding to a reactant can activate it towards reaction.

Benzenamine, 4 Methoxy 2 1h Pyrazol 1 Yl As a Versatile Building Block in Organic Synthesis

Utility in the Construction of Complex Heterocyclic Systems

The structure of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is particularly well-suited for the synthesis of fused heterocyclic systems. The primary amine group serves as a key nucleophile, enabling reactions that form new rings fused to the benzene (B151609) core. A prominent application is in the synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoline scaffolds. nih.govmdpi.com These bicyclic and tricyclic systems are of significant interest due to their prevalence in biologically active molecules.

One common synthetic strategy involves the condensation of the aniline (B41778) with 1,3-dicarbonyl compounds or their equivalents. For instance, the Gould-Jacobs reaction, which traditionally uses an aniline to produce quinolines, can be adapted by reacting 4-methoxy-2-(1H-pyrazol-1-yl)aniline with reagents like diethyl 2-(ethoxymethylene)malonate. nih.gov This sequence involves an initial Michael addition of the amine, followed by a cyclization and subsequent aromatization to yield the corresponding pyrazolo[3,4-b]pyridine derivative. The reaction pathway leverages the nucleophilicity of the amino group to construct the pyridine portion of the fused system. nih.gov

These heterocyclic frameworks are central to the development of various therapeutic agents, including kinase inhibitors used in oncology. The pyrazole (B372694) and fused pyridine rings provide a rigid scaffold with multiple points for substitution, allowing for fine-tuning of biological activity.

| Reactant | Reaction Type | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | Pyrazolo[3,4-b]pyridine | Core scaffold for kinase inhibitors |

| 1,3-Diketones | Condensation/Cyclization | Substituted Pyrazolo[3,4-b]pyridines | Access to diverse analogue libraries |

| Anthranilic Acid Derivatives | Niementowski-type reaction | Pyrazolo[3,4-b]quinoline | Framework for antitumor agents mdpi.com |

Role in the Synthesis of Advanced Organic Scaffolds

Beyond specific heterocyclic systems, Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- serves as a foundational component for creating advanced organic scaffolds. These scaffolds are core molecular structures that can be systematically decorated with various functional groups to explore chemical space and optimize properties for specific applications, such as drug discovery. The pyrazole moiety itself is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

The compound is a key intermediate in the synthesis of several targeted therapies. For example, its structure is embedded within potent and selective inhibitors of kinases like Rho-associated protein kinase 2 (ROCK2). nih.gov In these syntheses, the aniline group is often acylated or alkylated, while the pyrazole and benzene rings serve as anchor points for other pharmacophoric features. The methoxy (B1213986) group can influence solubility and metabolic stability, and also provides a potential site for further modification. The ability to build upon this pre-functionalized core allows for the efficient assembly of complex molecules with desired three-dimensional arrangements.

Precursor for Ligands in Coordination Chemistry

The nitrogen atoms in both the pyrazole ring and the amino group of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- make it an attractive precursor for designing ligands for coordination chemistry. Pyrazole-derived ligands, often called "scorpionates," are well-established in the field for their ability to form stable complexes with a wide variety of metal ions. osti.govresearchgate.net The combination of a soft pyrazole nitrogen and a harder aniline nitrogen allows for the potential formation of bidentate chelating ligands.

While direct complexation of the parent aniline is possible, it is more commonly used as a scaffold to build more elaborate ligands. The amino group can be readily transformed into other functionalities, such as imines (via condensation with aldehydes or ketones), amides, or larger polydentate structures. For example, Schiff base condensation of the aniline with a salicylaldehyde derivative would generate a tridentate N,N,O-donor ligand. These resulting ligands can be used to coordinate with transition metals to create complexes with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net The electronic properties of the resulting metal complexes can be tuned by modifying substituents on the aromatic rings.

| Functional Group | Reaction Type | Resulting Ligand Class | Potential Metal Coordination |

|---|---|---|---|

| Amine | Condensation with Aldehyde | Schiff Base (Imine) | Bidentate (N,N) or Tridentate (N,N,O) |

| Amine | Acylation with Pyridine-2-carbonyl chloride | Amide-based Ligand | Bidentate (N,N) |

| Amine | Reaction with 2-chloromethylpyridine | Polydentate Amine Ligand | Tridentate (N,N,N) |

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The presence of a primary aromatic amine makes Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- an ideal candidate for participation in various MCRs.

For example, it can serve as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions. In a Ugi four-component reaction, this aniline could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like scaffolds incorporating the 4-methoxy-2-(1H-pyrazol-1-yl)phenyl moiety. nih.gov Such reactions are powerful tools for creating large libraries of diverse compounds for high-throughput screening.

Furthermore, it can participate in MCRs that directly construct heterocyclic rings. Reactions involving an aniline, an aldehyde, and a source of active methylene carbons (like a pyrazolone) can lead to the formation of complex fused systems like 1H-pyrazolo[3,4-b]quinolines in a single step. preprints.org These MCR approaches provide a convergent and step-economical route to valuable molecular frameworks, underscoring the utility of this aniline as a versatile building block. mdpi.com

Emerging Research Perspectives and Future Directions for Benzenamine, 4 Methoxy 2 1h Pyrazol 1 Yl

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of pyrazole (B372694) derivatives has been successfully adapted to flow chemistry, demonstrating the potential for more efficient production. nih.gov For instance, multi-step continuous flow systems have been developed for the synthesis of pyrazoles from anilines, which notably avoid the isolation of hazardous intermediates, thereby increasing safety and sustainability. nih.gov

The integration of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- synthesis into continuous flow methodologies is a promising future direction. A potential flow process could involve the sequential diazotization of a substituted aniline (B41778), followed by reduction and cyclization with a 1,3-dicarbonyl compound to form the pyrazole ring. Such a "telescoped" process, where multiple reaction steps are performed in a single, continuous stream, could significantly reduce reaction times and improve yields. beilstein-journals.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Pyrazole Derivatives

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Safety | Potential for hazardous intermediate isolation | In-situ generation and consumption of unstable intermediates nih.gov |

| Scalability | Limited by reactor size | Easily scalable by extending operation time |

| Process Control | Difficult to control temperature and mixing | Precise control over reaction parameters beilstein-journals.org |

| Workup | Often requires extensive purification steps | In-line purification can be integrated |

This approach would enable safer, more efficient, and scalable production of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- and its derivatives, facilitating further research into their applications.

Development of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For pyrazole synthesis, this has led to innovations such as one-pot, multi-component reactions, the use of environmentally benign solvents, and catalyst-free conditions. nih.govresearchgate.net

Future research on Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- should focus on developing synthetic routes that align with these principles. Key areas for exploration include:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces waste, saves energy, and simplifies the process. mdpi.com A one-pot reductive amination, for example, could be an efficient method for further functionalization of the amine group. mdpi.com

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or magnetized distilled water can dramatically reduce the environmental impact of the synthesis. nih.govresearchgate.net

Catalyst Innovation: The development and use of reusable catalysts, such as nanocatalysts, can improve reaction efficiency and reduce waste. nih.gov Catalyst-free multicomponent reactions represent an even more sustainable approach. researchgate.net

Adopting these green chemistry strategies would not only make the synthesis of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- more environmentally friendly but also potentially more cost-effective.

Bio-inspired Chemical Transformations

Bio-inspired chemistry seeks to mimic nature's efficient and selective chemical processes. While a nascent field for this specific compound, the structural motifs within Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- offer intriguing possibilities for bio-inspired transformations. The pyrazole ring is a key component in many biologically active compounds, and its unique electronic properties can be harnessed for catalysis. nih.gov

Future research could explore using this compound or its derivatives as ligands for creating synthetic metalloenzymes. These bio-inspired catalysts could perform selective oxidations, reductions, or C-H functionalization reactions under mild conditions, mimicking the activity of natural enzymes. The aniline and methoxy (B1213986) groups can be modified to tune the electronic properties and steric environment of the catalytic center, allowing for fine control over reactivity and selectivity.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. rsc.orgthieme-connect.de The aromatic rings (benzene and pyrazole) in Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- make it an excellent candidate for building block (tecton) in supramolecular assembly.

The π-systems of the pyrazole and benzene (B151609) rings can engage in π-π stacking interactions, which are crucial for the formation of ordered supramolecular structures. nih.govresearchgate.net Furthermore, the nitrogen atoms in the pyrazole ring and the amino group can act as hydrogen bond donors or acceptors, or as coordination sites for metal ions. This multi-functionality allows for the design of complex, self-assembled architectures. rsc.org For example, pyrazole-modified monomers have been shown to self-assemble into anisotropic microgels through π-π stacking, demonstrating the potential to create structured soft materials. nih.govresearchgate.net

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Participating Moieties in the Compound | Potential Outcome |

| π-π Stacking | Benzene ring, Pyrazole ring | Formation of columnar or layered structures nih.gov |

| Hydrogen Bonding | Amine group (donor), Pyrazole nitrogens (acceptors) | Directional assembly into tapes, sheets, or 3D networks |

| Metal Coordination | Pyrazole nitrogens, Amine group | Creation of metallo-supramolecular polymers or cages rsc.org |

By modifying the substituents, researchers can tune the self-assembly behavior to create novel materials with tailored properties, such as stimuli-responsive gels or porous frameworks. thieme-connect.de

Potential as a Platform for Material Science Precursors

Building on its potential in supramolecular chemistry, Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- can serve as a versatile platform for creating precursors for advanced materials. The amine functionality is a key reactive handle that allows for the incorporation of this molecule into larger polymeric structures or for its attachment to surfaces.

Potential material science applications include:

Polymer Synthesis: The amine group can be used to synthesize polyamides, polyimides, or polyurethanes. The pyrazole and methoxy groups appended to the polymer backbone could impart specific properties, such as thermal stability, altered solubility, or the ability to coordinate metal ions.

Organic Electronics: Pyrazole-containing compounds are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- could be tuned through chemical modification to develop new materials for semiconductors or charge-transport layers.

Porous Materials: As a ligand precursor, this compound could be used to synthesize Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Such materials possess high surface areas and could be used for gas storage, separation, or catalysis.

The modular nature of the molecule allows for systematic modification to fine-tune the properties of the resulting materials for specific applications.

High-Throughput Experimentation in Reaction Discovery

High-Throughput Experimentation (HTE) is a powerful methodology for rapidly screening large numbers of reactions and catalysts to accelerate the discovery of new chemical transformations and optimized reaction conditions. This approach is widely used in drug discovery to identify and optimize lead compounds. nih.govnih.gov

Applying HTE to Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- could rapidly uncover new reactivity and applications. For instance, a library of derivatives could be synthesized by reacting the amine group with various electrophiles. These libraries could then be screened in high-throughput format for biological activity against a panel of therapeutic targets. nih.govnih.gov Similarly, HTE could be used to screen a wide range of catalysts and reaction conditions for C-H activation at the pyrazole or benzene rings, leading to the discovery of novel functionalization reactions. This would dramatically expand the chemical space accessible from this core scaffold, paving the way for new discoveries in medicinal chemistry and material science.

Q & A

Q. What are the standard synthetic routes for Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives can react with substituted propenones in acidic conditions to form pyrazoline intermediates, followed by deprotection or functionalization steps. Intermediates are characterized using IR, -NMR, -NMR, and mass spectrometry. Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regioselectivity and stereochemistry .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- NMR : -NMR (e.g., δ 7.73 ppm for pyrazole protons) and -NMR (e.g., δ 141.2 ppm for aromatic carbons) provide detailed structural insights .

- SC-XRD : Used to resolve bond lengths, angles, and intermolecular interactions (e.g., π–π stacking in crystal packing) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 160.0875 for CHN) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. These predict reactivity sites (e.g., nucleophilic aromatic rings) and correlate with experimental spectral data. For example, DFT-optimized geometries match SC-XRD bond lengths within 0.01 Å .

Q. How can researchers resolve contradictions in reported biological activities of derivatives (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Combinatorial Libraries : Synthesize analogs with systematic substituent variations (e.g., methoxy vs. sulfonyl groups) to isolate structure-activity relationships (SAR) .

- Targeted Assays : Use isoform-specific enzymatic assays (e.g., human carbonic anhydrase I/II) to differentiate off-target effects .

- Docking Studies : Molecular docking into protein active sites (e.g., EGFR kinase) identifies key binding interactions (e.g., hydrogen bonds with pyrazole nitrogen) .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl to enhance metabolic stability .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve solubility and bioavailability .

- LogP Adjustment : Incorporate polar substituents (e.g., hydroxyl) to reduce hydrophobicity and mitigate toxicity .

Q. How can SHELX software improve the accuracy of crystal structure determination for derivatives?

SHELXTL/SHELXL refines high-resolution crystallographic data by:

- Correcting for absorption and extinction effects.

- Modeling disorder in flexible substituents (e.g., methoxy groups).

- Validating hydrogen bonding networks via residual density maps. Example: SHELXL refined an R-factor of 0.045 for a pyrazole-benzothiazole analog .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Purity Checks : Use HPLC to detect impurities (e.g., unreacted starting materials).

- Isotopic Labeling : -labeling clarifies ambiguous NMR signals from pyrazole nitrogens.

- Crystallographic Validation : Compare SC-XRD data across batches to confirm structural consistency .

Q. What experimental controls are critical for biological activity screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.